molecular formula C26H22N4O4 B3511491 2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B3511491
M. Wt: 454.5 g/mol
InChI Key: MCUXJICNKWAWDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multiple steps starting from pyromellitic dianhydride. The process includes nucleophilic substitution reactions, condensation reactions, and cyclization steps. For instance, pyromellitic dianhydride can be treated with potassium cyanate in DMF under reflux to form pyromellitic diimide. This intermediate can then undergo further reactions with ethyl chloroacetate and hydrazine hydrate to form the desired pyrrolo[3,4-f]isoindole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMF, and catalysts such as zinc chloride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of 2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in electron-donating interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate various biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone apart from similar compounds is its specific substitution pattern with dimethylamino groups. This unique structure imparts distinct electronic properties, making it particularly useful in applications requiring specific electronic interactions, such as in organic electronics and advanced material science .

Properties

IUPAC Name

2,6-bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-27(2)15-5-9-17(10-6-15)29-23(31)19-13-21-22(14-20(19)24(29)32)26(34)30(25(21)33)18-11-7-16(8-12-18)28(3)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUXJICNKWAWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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